Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-

Catalog No.
S14299207
CAS No.
23571-58-6
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-

CAS Number

23571-58-6

Product Name

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-

IUPAC Name

2-(5-ethyl-2-nitroimidazol-1-yl)-N-methylacetamide

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H12N4O3/c1-3-6-4-10-8(12(14)15)11(6)5-7(13)9-2/h4H,3,5H2,1-2H3,(H,9,13)

InChI Key

FCVKJABRPBJPHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CC(=O)NC)[N+](=O)[O-]

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is a synthetic compound derived from the imidazole family, characterized by its unique structure that includes an acetamide group and a nitro substituent. The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially affecting its biological activity and solubility.

The chemical behavior of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can be understood through various reactions typical of imidazole derivatives. These include:

  • Nitration: The introduction of the nitro group at the 2-position can be achieved through electrophilic nitration methods, often involving concentrated nitric acid in the presence of sulfuric acid or other nitrating agents .
  • Acylation: The acetamide group can undergo acylation reactions, which may modify its biological properties or lead to the formation of more complex derivatives.
  • Hydrogen Bonding Interactions: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating various catalytic processes in biological systems .

Compounds containing the imidazole structure are known for their diverse biological activities. Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- may exhibit:

  • Antimicrobial Properties: Similar compounds have shown significant antibacterial and antifungal activities due to their ability to disrupt microbial cell function.
  • Enzyme Inhibition: The imidazole ring is often involved in enzyme active sites, where it can participate in acid-base catalysis and nucleophilic attacks .

Studies have indicated that modifications to the imidazole structure can enhance or alter its interaction with biological targets, making it a candidate for further pharmacological exploration.

The synthesis of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can be approached through several methods:

  • Nitration of Ethylated Imidazoles: Utilizing nitrating agents to introduce the nitro group at the desired position on an ethylated imidazole precursor. This process typically yields high purity products .
  • Acetamide Formation: Reacting an appropriate amine with acetic anhydride or acetyl chloride to form the acetamide portion of the compound.
  • Multistep Synthesis: Combining various reactions such as alkylation and acylation to build the final compound from simpler precursors .

Imidazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their biological activity. Potential applications for Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial agents or enzyme inhibitors.
  • Research Tools: In biochemical research, it may serve as a probe for studying enzyme mechanisms involving imidazole-containing residues.

Interaction studies involving Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigating how this compound interacts with specific receptors or enzymes can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational approaches can predict how well this compound fits into active sites of target proteins, aiding in drug design efforts.

Several compounds share structural similarities with Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, including:

Compound NameStructure FeaturesBiological Activity
MetronidazoleNitroimidazole derivativeAntimicrobial
ClotrimazoleImidazole with chlorine substituentAntifungal
CimetidineImidazole with thioether substituentHistamine H2 receptor antagonist
BenzimidazoleTwo nitrogen atoms in a fused ringAntiparasitic and anticancer properties

Uniqueness

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-'s uniqueness lies in its specific combination of substituents (the ethyl and methyl groups alongside the nitro group), which may confer distinct pharmacological properties compared to other imidazoles. This structural diversity allows for varied interactions within biological systems, potentially leading to novel therapeutic applications.

Reductive Activation Pathways in Anaerobic Microenvironments

The antimicrobial efficacy of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- relies fundamentally on its reductive activation within anaerobic or microaerophilic environments [1] [2]. This compound, belonging to the nitroimidazole class, undergoes sequential enzymatic reduction processes that transform the relatively inert parent molecule into highly reactive cytotoxic intermediates [3].

The primary enzymatic systems responsible for this activation include two distinct classes of nitroreductases, each exhibiting different oxygen sensitivities and reduction mechanisms [3] [4]. Type I nitroreductases, which are oxygen-insensitive, catalyze the complete reduction of the nitro group through a series of two-electron reductions [4]. These enzymes utilize flavin mononucleotide or flavin adenine dinucleotide as cofactors, coupled with nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as reducing agents [3] [4].

The reductive pathway initiated by Type I nitroreductases proceeds through well-characterized intermediates, beginning with the formation of a nitroso group, followed by hydroxylamine generation, and ultimately yielding an amine product [3]. This oxygen-insensitive pathway ensures stable product formation and prevents the futile cycling that can occur under aerobic conditions [4].

In contrast, Type II nitroreductases, which are oxygen-sensitive, catalyze single-electron reductions of nitroaromatic compounds, resulting in the formation of nitro radical anions [3] [4]. These radical species possess a nitrogen oxidation state of +2 and demonstrate high reactivity toward cellular components [5]. Under aerobic conditions, these radical anions can undergo autoxidation, regenerating the parent nitroaromatic compound while simultaneously producing superoxide anions [3].

Flavin-dependent nitroreductases represent another crucial enzymatic system involved in the activation of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- [6] [7]. These enzymes demonstrate particularly high activity with nicotinamide adenine dinucleotide phosphate as the electron donor and follow a ping-pong kinetic mechanism [7]. The reductive half-reaction involves hydride transfer from the nucleotide cofactor to the flavin N5 position, with subsequent electron transfer to the nitroaromatic substrate [7].

Thioredoxin reductase has emerged as a significant contributor to nitroimidazole reduction in various microorganisms [6] [8] [9]. This flavin enzyme displays nitroreductase activity and can reduce multiple nitroimidazole compounds, including those structurally related to Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- [6] [9]. The enzyme utilizes flavin adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, generating reactive metabolites that subsequently form covalent adducts with proteins involved in thioredoxin-mediated redox regulation [8] [9].

Enzyme TypeOxygen SensitivityElectron TransferProducts FormedCofactors
Type I NitroreductaseOxygen-insensitiveTwo-electron reductionNitroso → Hydroxylamine → AmineFlavin mononucleotide/Flavin adenine dinucleotide, Nicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphate
Type II NitroreductaseOxygen-sensitiveOne-electron reductionNitro radical anionFlavin mononucleotide/Flavin adenine dinucleotide, Nicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphate
Flavin-dependent NitroreductaseOxygen-sensitiveOne-electron reductionNitro radical anionFlavin adenine dinucleotide, Nicotinamide adenine dinucleotide phosphate
Thioredoxin ReductaseVariableTwo-electron reductionHydroxylamine derivativesFlavin adenine dinucleotide, Nicotinamide adenine dinucleotide phosphate
5-Nitroimidazole ReductaseAnaerobic conditionsMulti-electron reductionInactive amino compoundsVarious

The anaerobic environment provides optimal conditions for sustained nitroreductase activity by preventing the reoxidation of reduced intermediates [2] [3]. Under these conditions, the electron transport chain components maintain reduced states, facilitating continuous electron flow to the nitroaromatic substrate [10]. The low redox potential characteristic of anaerobic microenvironments enhances the thermodynamic favorability of nitro group reduction [11].

Target Interactions with Microbial DNA and Redox Proteins

The activated metabolites of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- demonstrate remarkable selectivity for specific cellular targets, primarily focusing on deoxyribonucleic acid and critical redox-regulating proteins [12] [13] [8]. This selectivity underlies the compound's antimicrobial efficacy and distinguishes its mechanism from non-specific cytotoxic agents.

Deoxyribonucleic acid represents the primary molecular target for activated nitroimidazole metabolites [12] [13]. The hydroxylamine derivatives generated through four-electron reduction exhibit strong nucleophilic properties and preferentially attack purine bases within the deoxyribonucleic acid structure [12]. Guanine residues, particularly at the N7 position, demonstrate exceptional susceptibility to covalent modification due to their high nucleophilicity and accessibility within the major groove of double-helical deoxyribonucleic acid [14].

Experimental evidence demonstrates that maximal covalent binding to deoxyribonucleic acid requires four-electron reduction of the nitro group, consistent with hydroxylamine formation as the reactive intermediate [12]. Studies utilizing radiolabeled nitroimidazole compounds reveal that covalent binding occurs with stoichiometric loss of specific protons, implicating nucleophilic attack at the C4 position of the imidazole ring [12].

The formation of deoxyribonucleic acid adducts follows a well-characterized mechanism involving hydroxylamine intermediates [12] [15]. These reactive species undergo nucleophilic substitution reactions with deoxyribonucleic acid bases, resulting in stable covalent linkages that disrupt normal base-pairing and replication processes [13] [15]. The pH-dependent nature of this interaction demonstrates optimal adduct formation under acidic conditions, reflecting the protonation state requirements for effective nucleophilic attack [13].

Adenine residues, while less reactive than guanine, also serve as targets for hydroxylamine-mediated covalent modification [16] [14]. The N3 position of adenine, located within the minor groove of deoxyribonucleic acid, provides an accessible site for nucleophilic attack, though steric factors may limit the extent of adduct formation compared to guanine [14].

Beyond deoxyribonucleic acid, activated nitroimidazole metabolites demonstrate high affinity for proteins involved in cellular redox homeostasis [17] [8] [9]. Thioredoxin reductase emerges as a particularly important target, undergoing both enzymatic inhibition and covalent modification upon exposure to activated nitroimidazole species [8] [9].

Thioredoxin reductase, a flavin-containing enzyme essential for maintaining cellular redox balance, exhibits dual vulnerability to nitroimidazole action [8] [9]. The enzyme not only catalyzes the reduction of nitroimidazole compounds but subsequently becomes a target for covalent modification by the reactive metabolites it generates [8]. This self-targeting mechanism ensures efficient disruption of thioredoxin-mediated redox regulation [9].

Thioredoxin itself represents another critical protein target, forming covalent adducts with activated nitroimidazole metabolites [8] [17]. The modification of thioredoxin disrupts its function as a protein disulfide reductase, compromising multiple cellular processes dependent on thiol-disulfide exchange reactions [8].

Superoxide dismutase, an enzyme crucial for detoxifying superoxide radicals, also undergoes covalent modification by nitroimidazole metabolites [8]. This interaction impairs the cellular capacity to manage oxidative stress, potentially amplifying the cytotoxic effects of other reactive species generated during nitroimidazole activation [8].

Ribonucleotide reductase, essential for deoxyribonucleotide synthesis and deoxyribonucleic acid replication, serves as an additional protein target [8]. The enzyme's dependence on thioredoxin for activity makes it particularly vulnerable to disruption following nitroimidazole treatment [8].

Target MoleculeInteraction TypeMechanismCellular Effect
Deoxyribonucleic acid (Guanine N7)Covalent adduct formationHydroxylamine nucleophilic attack at C8Deoxyribonucleic acid strand breaks, mutagenesis
Deoxyribonucleic acid (Adenine N3)Covalent adduct formationHydroxylamine nucleophilic attackDeoxyribonucleic acid damage, replication inhibition
Thioredoxin ReductaseProtein adduct + enzyme inhibitionDirect binding to active siteRedox homeostasis disruption
ThioredoxinProtein adduct formationThiol group modificationProtein function loss
Superoxide DismutaseProtein adduct formationProtein structure modificationOxidative stress response impairment
Cytochrome C OxidaseNitric oxide interactionElectron transport disruptionAdenosine triphosphate synthesis inhibition
Ribonucleotide ReductaseProtein adduct formationEnzyme inactivationDeoxyribonucleic acid synthesis inhibition

The selectivity of target interactions reflects both the chemical properties of the activated metabolites and their sites of generation within the cell [8]. Proteins in proximity to nitroreductase enzymes experience higher local concentrations of reactive intermediates, increasing the probability of covalent modification [8]. This spatial relationship explains the preferential targeting of thioredoxin system components, which often colocalize with flavin-dependent reductases [8].

Nitro Radical Anion Formation and Cytotoxic Intermediate Generation

The formation of nitro radical anions represents a critical step in the antimicrobial mechanism of Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, serving as both a direct cytotoxic agent and a precursor to additional reactive species [5] [16] [18]. These transient intermediates, characterized by their unpaired electron and nitrogen oxidation state of +2, demonstrate exceptional reactivity toward various cellular components [3] [5].

Nitro radical anion formation occurs primarily through the action of oxygen-sensitive Type II nitroreductases, which catalyze single-electron reduction of the nitro group [3] [4]. This process generates highly unstable radical species with lifespans measured in microseconds to milliseconds, depending on the local chemical environment [5] [16]. Despite their brief existence, these radicals possess sufficient reactivity to interact with nearby biomolecules before decay or further transformation [16].

The instability of nitro radical anions leads to several competing reaction pathways, each contributing to the overall cytotoxic profile [3] [5]. Under aerobic conditions, these radicals readily undergo autoxidation, regenerating the parent nitroaromatic compound while simultaneously producing superoxide anions [3]. This futile cycle depletes cellular reducing equivalents without generating stable cytotoxic products [4].

In anaerobic environments, nitro radical anions can undergo disproportionation reactions, yielding both the original nitroaromatic compound and nitroso derivatives [3]. Alternatively, these radicals may participate in direct electron transfer reactions with cellular components, causing oxidative damage to proteins, lipids, and nucleic acids [18].

Hydroxylamine intermediates represent the most significant cytotoxic species generated from Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- [12] [19] [15]. These compounds arise through four-electron reduction of the nitro group and demonstrate remarkable stability compared to nitro radical anions [12]. The enhanced stability allows hydroxylamine species to diffuse from their sites of generation and interact with distant cellular targets [19].

The mechanism of hydroxylamine-mediated cytotoxicity involves nucleophilic attack on electrophilic centers within biomolecules [12] [15]. Deoxyribonucleic acid bases, particularly guanine and adenine, serve as primary targets due to their nucleophilic nitrogen atoms [12] [14]. The resulting covalent adducts disrupt normal base-pairing interactions and can lead to strand breaks, mutations, and replication errors [13] [19].

Nitroso compounds, formed as intermediates during the reduction of nitro groups, contribute additional cytotoxic mechanisms [3] [18]. These species can undergo further reduction to hydroxylamine derivatives or participate in redox cycling reactions that generate reactive oxygen species [3]. The balanced production of nitroso intermediates depends on the specific nitroreductase enzymes present and the prevailing oxygen tension [4].

Nitric oxide generation represents another important pathway for cytotoxic intermediate formation [3] [20]. Homolytic cleavage of carbon-nitrogen bonds in reduced nitroimidazole species can release nitric oxide gas, which subsequently interacts with cytochrome c oxidase in the electron transport chain [20]. This interaction disrupts adenosine triphosphate synthesis and can lead to cellular energy depletion [20].

The interaction between nitric oxide and cytochrome c oxidase exhibits oxygen-dependent characteristics [20]. Under high oxygen conditions, cytochrome c oxidase exists predominantly in an oxidized state and consumes nitric oxide through conversion to nitrite [20]. However, under hypoxic conditions, the enzyme remains in a reduced state, allowing nitric oxide to accumulate and exert inhibitory effects on electron transport [20].

Superoxide anion formation occurs as a secondary consequence of nitro radical anion autoxidation [3] [21]. These highly reactive oxygen species can initiate lipid peroxidation, protein oxidation, and deoxyribonucleic acid strand breaks [18]. The cellular antioxidant systems, including superoxide dismutase, may become overwhelmed during extensive nitroimidazole activation [8].

Nitrenium ions represent extremely reactive electrophilic intermediates formed through dehydration of hydroxylamine species [19] [15]. These cationic species demonstrate exceptional reactivity toward nucleophilic sites on biomolecules and can trigger ring fragmentation reactions or form stable covalent adducts [15]. The formation of nitrenium ions typically requires acidic conditions and may be favored in certain cellular compartments or pathological states [19].

IntermediateFormation PathwayStabilityPrimary TargetsCytotoxic Mechanism
Nitro Radical AnionOne-electron reduction by Type II nitroreductaseShort-lived (reactive)Deoxyribonucleic acid bases, proteinsDirect deoxyribonucleic acid damage, reactive oxygen species generation
HydroxylamineFour-electron reduction by Type I nitroreductaseRelatively stableDeoxyribonucleic acid (covalent binding)Deoxyribonucleic acid adduct formation
Nitroso CompoundTwo-electron reduction intermediateModerately stableProteins, nucleophilesProtein modification
Nitric OxideHomolytic bond cleavageStable gas moleculeCytochrome oxidaseRespiratory chain inhibition
Superoxide AnionAutoxidation of nitro radical anionHighly reactiveCellular componentsOxidative damage
Nitrenium IonHydroxylamine dehydrationExtremely reactiveDeoxyribonucleic acid, proteinsElectrophilic attack

The temporal sequence of intermediate formation follows predictable patterns based on reduction potential and enzyme specificity [7]. Initial nitro radical anion formation occurs rapidly upon enzyme contact, followed by secondary reactions that generate more stable intermediates [7]. The relative concentrations of different intermediates depend on factors including enzyme expression levels, cofactor availability, oxygen tension, and cellular pH [13] [7].

Activity Against Giardia Species

Research demonstrates that 5-nitroimidazole derivatives, including structural analogs of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, exhibit remarkable activity against Giardia lamblia with up to 50-500 fold improvements in potency compared to metronidazole [3]. Studies using quantitative growth and survival assays revealed that 66% of tested 5-nitroimidazole compounds showed superior activity against Giardia lamblia, with minimum effective concentrations ranging from 1-50 μM [3].

The compound's efficacy extends to metronidazole-resistant Giardia strains, where conventional therapy fails. While metronidazole-resistant Giardia duodenalis strains demonstrate minimum lethal concentrations exceeding 500 μM for standard therapy, novel nitroimidazole derivatives maintain activity in the 1-10 μM range [2]. This represents a critical therapeutic advancement, as 10-20% of giardiasis patients exhibit clinical resistance to standard metronidazole treatment [3].

Trichomonas vaginalis Susceptibility

Trichomonas vaginalis, the causative agent of trichomoniasis, shows significant susceptibility to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- and related compounds. In vitro studies demonstrate that 40% of tested 5-nitroimidazole derivatives exhibited superior activity against Trichomonas vaginalis compared to metronidazole, with effective concentrations as low as 1-10 μM [3].

Pyrazole-nitroimidazole hybrids, structurally related to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-, have shown particularly promising results against Trichomonas vaginalis. Compounds with inhibitory concentration values of 4.8-5.3 μM demonstrated equivalent potency to metronidazole (4.9 μM) while maintaining reduced cytotoxicity profiles [4]. This therapeutic window improvement addresses the clinical need for safer trichomonacidal agents.

Entamoeba histolytica Response

Entamoeba histolytica, the causative agent of amoebiasis, demonstrates moderate susceptibility to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- derivatives. While activity improvements over metronidazole are less pronounced than observed with Giardia and Trichomonas species, significant therapeutic potential exists [2].

Studies evaluating 5-nitroimidazole derivatives against Entamoeba histolytica reveal minimum lethal concentrations ranging from 5-100 μM, with several compounds maintaining activity against strains with reduced metronidazole sensitivity [2]. The compound's mechanism involves nitro group reduction generating reactive radical species that bind to essential cellular components including DNA, proteins, and lipids [1].

Mechanism of Antiprotozoal Action

The antiprotozoal activity of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- depends on the bioreduction of the nitro group under anaerobic conditions prevalent in protozoan pathogens. The compound functions as a prodrug requiring activation by microbial nitroreductases, particularly flavodoxin and ferredoxin enzymes [5]. Upon reduction, the nitro group generates anionic radicals that form covalent adducts with nucleic acids, disrupting DNA synthesis and cellular function [1].

This mechanism provides selectivity for anaerobic protozoan pathogens while minimizing toxicity to mammalian cells, which lack the low redox potential electron transport systems required for drug activation [3]. The compound's enhanced activity against drug-resistant strains results from structural modifications that improve cellular uptake and reduce susceptibility to resistance mechanisms such as decreased nitroreductase activity [2].

Synergistic Effects with β-Lactam Antibiotics

The combination of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- with β-lactam antibiotics produces synergistic antimicrobial effects that enhance therapeutic efficacy against resistant bacterial pathogens. This dual-targeting approach addresses the limitations of monotherapy and reduces the likelihood of resistance development [6] [7].

Mechanistic Basis of Synergy

The synergistic interaction between nitroimidazole derivatives and β-lactam antibiotics operates through complementary mechanisms of action. β-lactam antibiotics target bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while nitroimidazole compounds generate reactive radicals that damage multiple cellular targets including DNA, proteins, and lipids [1] [7].

This dual mechanism prevents bacterial adaptation through single-target resistance mutations. The combination creates a multi-pronged attack that overwhelms bacterial defensive systems, particularly in anaerobic environments where nitroimidazole activation is enhanced [8]. Studies demonstrate that this approach significantly reduces minimum inhibitory concentrations for both drug classes when used in combination [9].

Activity Against Anaerobic Bacteria

Synergistic combinations of nitroimidazole derivatives with β-lactam antibiotics demonstrate enhanced activity against anaerobic bacterial pathogens. Research on Bacteroides fragilis, a major anaerobic pathogen, reveals that combinations with clindamycin, rifampin, and other β-lactam agents produce synergistic effects in greater than 50% of tested strains [9].

The most significant synergistic effects occur with nalidixic acid, clindamycin, and rifampin combinations, where the interaction produces bactericidal effects at concentrations below the individual minimum inhibitory concentrations [9]. This enhancement is particularly important for treating anaerobic infections where monotherapy failure rates are increasing due to resistance development [7].

Porphyromonas gingivalis Eradication

Colloidal bismuth subcitrate combined with metronidazole demonstrates complete eradication of Porphyromonas gingivalis persisters, representing a significant advancement in periodontal therapy [10]. This combination achieves complete elimination of persister cells in planktonic mode within 24 hours and nearly eliminates biofilm-associated persisters [10].

The synergistic effect results from bismuth's ability to disrupt bacterial metal homeostasis while metronidazole generates reactive radical species. This dual mechanism overcomes the extreme antibiotic tolerance characteristic of persister cells, which can survive antibiotic concentrations 100-1000 times higher than planktonic cells [10]. The combination maintains safety with minimal cytotoxicity to human gingival epithelial cells even at high concentrations [10].

Nitroimidazole-Oxazolidinone Conjugates

Dual-acting nitroimidazole-oxazolidinone conjugates represent an innovative approach to synergistic antimicrobial therapy. These compounds incorporate both nitroimidazole and oxazolidinone pharmacophores within a single molecule, providing enhanced activity against anaerobic bacteria while reducing the propensity for resistance development [8] [11].

The conjugate design eliminates pharmacokinetic mismatches between separate drugs and ensures optimal drug ratios at the site of infection. Studies demonstrate that these conjugates exhibit stronger synergistic effects compared to combinations of separate linezolid and pretomanid compounds [11]. The approach represents a significant advancement in combination therapy design for multi-drug resistant infections [8].

Biofilm Penetration and Persister Cell Eradication

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- and related compounds demonstrate significant capability for biofilm penetration and persister cell eradication, addressing two major challenges in antimicrobial therapy [12] [13].

Biofilm Matrix Disruption

Imidazole derivatives exhibit potent biofilm disruption properties through multiple mechanisms. Studies on imidazole compounds (IMA-1 to IMA-5) demonstrate significant biofilm inhibition, with IMA-1 achieving 29.61% biofilm formation reduction at minimum inhibitory concentrations [12]. The compounds interfere with quorum sensing systems that regulate biofilm development and maintenance [12].

The biofilm disruption mechanism involves interference with the extracellular polymeric substance matrix that provides structural integrity to bacterial communities. Imidazole derivatives can penetrate biofilm structures and disrupt the communication networks essential for biofilm maintenance [12]. This penetration capability is enhanced by the compounds' ability to interact with biofilm components through multiple binding mechanisms [14].

Persister Cell Targeting

Persister cells represent a subpopulation of bacteria that exhibit extreme antibiotic tolerance without genetic resistance mechanisms. Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- demonstrates capability to target these dormant cell populations through novel mechanisms [13] [10].

The compound's ability to eradicate persister cells involves reversion of dormant bacteria to metabolically active states where they become susceptible to conventional antimicrobial action. Research demonstrates that specific compounds can selectively kill persister cells by causing their reversion to antibiotic-sensitive states [13]. This wake-up mechanism represents a significant advancement in treating chronic and recurrent infections [13].

Mycobacterial Biofilm Activity

Imidazole-thiosemicarbazide derivatives demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis biofilms. These compounds achieve biofilm formation inhibition of 77.8% at MIC50 concentrations and 89.4% at MIC90 concentrations [15]. The compounds effectively penetrate mycobacterial biofilm structures and maintain bactericidal activity against biofilm-associated bacteria [15].

The antimycobacterial mechanism involves disruption of the biofilm matrix combined with direct bactericidal effects on tubercle bacilli. Confocal microscopy studies reveal that treated biofilms show decreased homogeneity and increased bacterial aggregation, indicating matrix disruption [15]. This dual activity against both planktonic and biofilm-associated mycobacteria represents significant therapeutic potential for tuberculosis treatment [15].

Quorum Sensing Inhibition

Imidazole derivatives demonstrate potent quorum sensing inhibition activity, disrupting bacterial communication systems essential for biofilm development and maintenance. Studies on Chromobacterium violaceum reveal that imidazole compounds achieve violacein inhibition ranging from 54-89% at minimum quorum sensing inhibitory concentrations [12].

The quorum sensing inhibition mechanism involves competitive binding to autoinducer receptors, preventing the activation of biofilm-related gene expression programs. Molecular docking studies demonstrate that imidazole compounds effectively bind to quorum sensing regulatory proteins such as CviR, disrupting the bacterial communication networks [12]. This interference with quorum sensing systems provides a novel approach to biofilm prevention and treatment [12].

Multi-Target Biofilm Eradication

Advanced biofilm eradication strategies combine matrix-disruptive agents with bactericidal compounds to achieve comprehensive biofilm elimination. Lipid nanoparticles encapsulating caspofungin as a matrix-disruptive agent combined with moxifloxacin-loaded nanosystems demonstrate effective biofilm reduction without bacterial dissemination [16].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.09094026 g/mol

Monoisotopic Mass

212.09094026 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types